molecular formula C20H11NO B039379 6-Nitrosobenzo(a)pyrene CAS No. 118745-15-6

6-Nitrosobenzo(a)pyrene

Cat. No. B039379
M. Wt: 281.3 g/mol
InChI Key: ICRDTHCKNWXAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitrosobenzo(a)pyrene (6-NitroBaP) is a potent mutagenic and carcinogenic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is formed by the reaction of benzo(a)pyrene (BaP) with nitrous acid under acidic conditions. 6-NitroBaP is a highly reactive compound that can easily bind to DNA, causing mutations and leading to the development of cancer. The compound has been extensively studied due to its potential health hazards and has been identified as a priority pollutant by the Environmental Protection Agency (EPA) in the United States.

Mechanism Of Action

The mechanism of action of 6-Nitrosobenzo(a)pyrene involves its binding to DNA, causing mutations and leading to the development of cancer. The compound can also induce oxidative stress and inflammation, which can contribute to the development of cancer. The exact mechanism of action of 6-Nitrosobenzo(a)pyrene is still under investigation.

Biochemical And Physiological Effects

6-Nitrosobenzo(a)pyrene has been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer. The compound has also been found to be genotoxic, causing mutations in DNA. In addition, 6-Nitrosobenzo(a)pyrene has been shown to have immunosuppressive effects, which can impair the body's ability to fight cancer.

Advantages And Limitations For Lab Experiments

The advantages of using 6-Nitrosobenzo(a)pyrene in lab experiments include its potent mutagenic and carcinogenic properties, which make it a useful model compound for studying the mechanism of action of other PAHs. However, the compound is highly reactive and can be difficult to handle, which can limit its use in certain experiments. In addition, the compound is a potent carcinogen, which can pose a risk to researchers working with it.

Future Directions

Future research on 6-Nitrosobenzo(a)pyrene should focus on understanding its mechanism of action in greater detail. This could involve studying the compound's interactions with DNA and other cellular components. In addition, research could focus on developing new methods for detecting and measuring 6-Nitrosobenzo(a)pyrene in environmental samples. Finally, research could focus on developing new strategies for preventing or treating cancer caused by exposure to 6-Nitrosobenzo(a)pyrene and other PAHs.

Synthesis Methods

The synthesis of 6-Nitrosobenzo(a)pyrene involves the reaction of BaP with nitrous acid under acidic conditions. BaP is first dissolved in a solvent, and nitrous acid is added dropwise to the solution. The reaction mixture is then stirred at a low temperature for several hours until the reaction is complete. The resulting product is purified by column chromatography to obtain pure 6-Nitrosobenzo(a)pyrene.

Scientific Research Applications

6-Nitrosobenzo(a)pyrene has been extensively studied for its mutagenic and carcinogenic properties. It has been used as a model compound to study the mechanism of action of other PAHs. The compound has been found to bind to DNA, causing mutations and leading to the development of cancer. It has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.

properties

CAS RN

118745-15-6

Product Name

6-Nitrosobenzo(a)pyrene

Molecular Formula

C20H11NO

Molecular Weight

281.3 g/mol

IUPAC Name

6-nitrosobenzo[a]pyrene

InChI

InChI=1S/C20H11NO/c22-21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H

InChI Key

ICRDTHCKNWXAFG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=C2N=O)C=CC5=CC=CC(=C54)C=C3

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2N=O)C=CC5=CC=CC(=C54)C=C3

Other CAS RN

118745-15-6

synonyms

6-nitrosobenzo(a)pyrene
6-NO-BaP

Origin of Product

United States

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